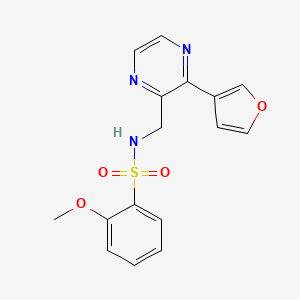

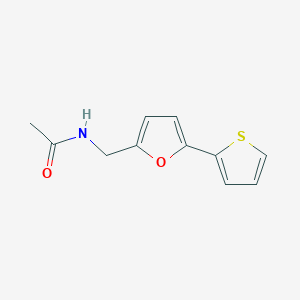

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which include a series of simultaneous multi bond-forming reactions. These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation .Molecular Structure Analysis

The molecular structure of this compound is unique and valuable for scientific research, particularly in drug discovery and material synthesis. Its structure includes a furan ring, a pyrazin ring, and a benzenesulfonamide group, which are connected in a specific way to form the complete molecule.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions are typically monitored by thin-layer chromatography (TLC) and the resulting precipitate is filtered and chromatographed .科学的研究の応用

Cytotoxic Activity and Antitumor Agents

Several studies have focused on the synthesis of sulfonamide derivatives, including those similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide, and their evaluation as cytotoxic agents against various cancer cell lines. For example, novel N-arylpyrazole derivatives bearing the sulfonamide moiety have been synthesized and shown to exhibit promising cytotoxicity against human tumor cell lines such as MCF-7, Hela, and A549, with certain derivatives displaying significant inhibitory effects on cell growth, suggesting their potential as antitumor agents (Xiao-Guang Duan et al., 2016). Additionally, new benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, revealing that some derivatives exhibit interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies (H. Gul et al., 2016).

Molecular Docking Studies and Anti-cancer Potential

Research has also been conducted on the molecular docking studies of sulfonamide derivatives to assess their potential as anti-cancer agents. A study synthesized pyrazoline derivative 4-(3-(2-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (EMP-1) and investigated its anti-breast cancer potential through molecular docking and dynamic studies. The docking study indicated that EMP-1 had a binding energy suggestive of potential development as an anti-breast cancer agent, with spatial arrangement similar to the positive control of Doxorubicin (Eka Marisa Putri et al., 2021).

Synthesis and Characterization of Sulfonamide Derivatives

The synthesis and structural characterization of sulfonamide derivatives have been explored, focusing on their potential applications in medicinal chemistry and materials science. For example, the synthesis and bioactivity studies on new benzenesulfonamides derivatives revealed their potential as carbonic anhydrase inhibitors and their cytotoxicity, indicating their potential application in designing new therapeutic agents (H. Gul et al., 2016). Another study focused on the synthesis and characterization of novel metallophthalocyanines, providing insights into their electrochemical and spectroelectrochemical properties, which could be relevant for applications in materials science (H. Kantekin et al., 2015).

特性

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-22-14-4-2-3-5-15(14)24(20,21)19-10-13-16(18-8-7-17-13)12-6-9-23-11-12/h2-9,11,19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOIZQSPXMXJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2677947.png)

![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)

![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)

![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)

![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)

![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B2677968.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)